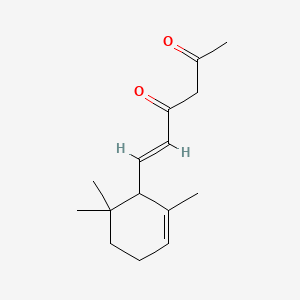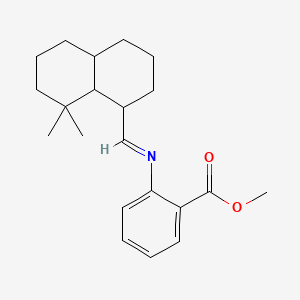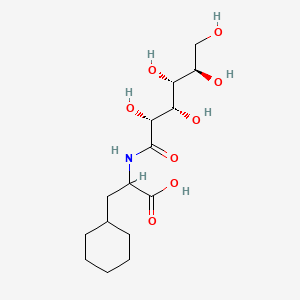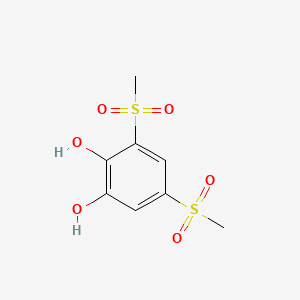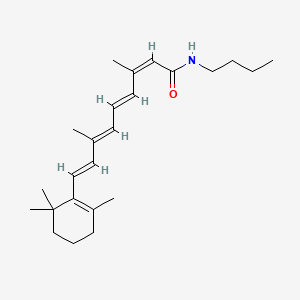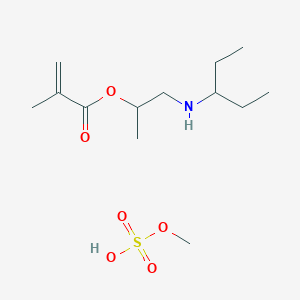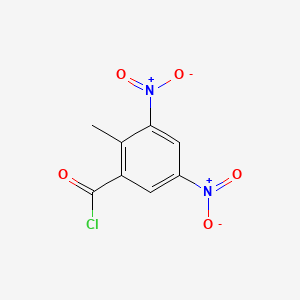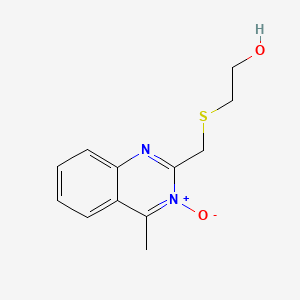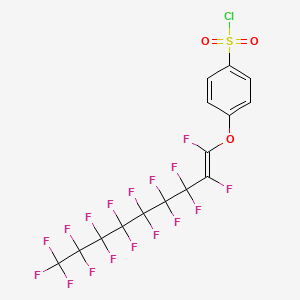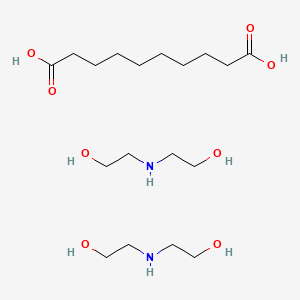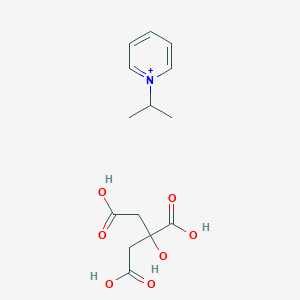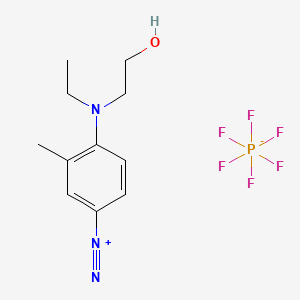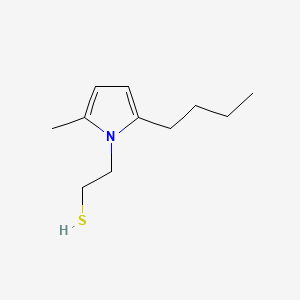
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of an ethanethiol group attached to the nitrogen atom and butyl and methyl substituents at the 2 and 5 positions, respectively. The unique structure of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is advantageous due to its atom economy and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 2-butyl-1-methyl: Similar in structure but lacks the ethanethiol group.
1H-Pyrrole, 1-butyl: Similar but without the methyl and ethanethiol substituents.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Contains a ketone group instead of the ethanethiol group.
Uniqueness
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is unique due to the presence of both the ethanethiol and butyl-methyl substituents. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
153687-01-5 |
|---|---|
Molekularformel |
C11H19NS |
Molekulargewicht |
197.34 g/mol |
IUPAC-Name |
2-(2-butyl-5-methylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-11-7-6-10(2)12(11)8-9-13/h6-7,13H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
HYPJBJPQHQDPPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(N1CCS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
